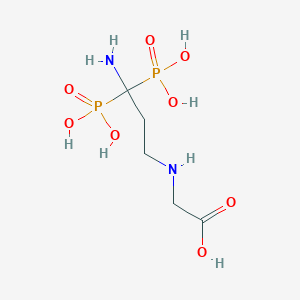
N-(3-Amino-3,3-diphosphonopropyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Amino-3,3-diphosphonopropyl)glycine is a chemical compound known for its unique structure and properties. It is a derivative of glycine, an amino acid, and contains additional functional groups that make it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-3,3-diphosphonopropyl)glycine typically involves the reaction of glycine with phosphonic acid derivatives under controlled conditions. One common method includes the use of glycine and phosphorous acid in the presence of a catalyst to facilitate the reaction. The reaction conditions often require a specific temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Amino-3,3-diphosphonopropyl)glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The amino and phosphonic groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted glycine compounds .
Aplicaciones Científicas De Investigación
N-(3-Amino-3,3-diphosphonopropyl)glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for understanding enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate for certain diseases.
Mecanismo De Acción
The mechanism by which N-(3-Amino-3,3-diphosphonopropyl)glycine exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other derivatives of glycine and phosphonic acids, such as N-(phosphonomethyl)glycine and N-(phosphonoethyl)glycine .
Uniqueness
N-(3-Amino-3,3-diphosphonopropyl)glycine is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. This makes it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
184829-66-1 |
|---|---|
Fórmula molecular |
C5H14N2O8P2 |
Peso molecular |
292.12 g/mol |
Nombre IUPAC |
2-[(3-amino-3,3-diphosphonopropyl)amino]acetic acid |
InChI |
InChI=1S/C5H14N2O8P2/c6-5(16(10,11)12,17(13,14)15)1-2-7-3-4(8)9/h7H,1-3,6H2,(H,8,9)(H2,10,11,12)(H2,13,14,15) |
Clave InChI |
CYVQNPSVZQTSSV-UHFFFAOYSA-N |
SMILES canónico |
C(CNCC(=O)O)C(N)(P(=O)(O)O)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-4-[(1S)-1,3-diphenylprop-2-en-1-yl]piperazine](/img/structure/B12576631.png)
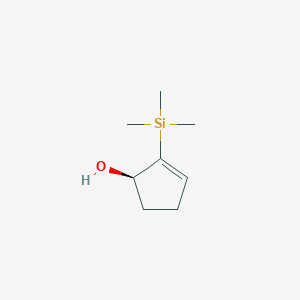
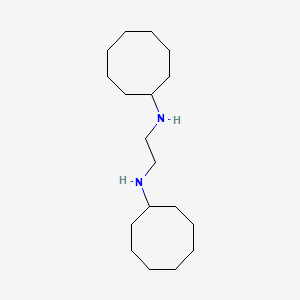
![N-(4-{[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B12576638.png)
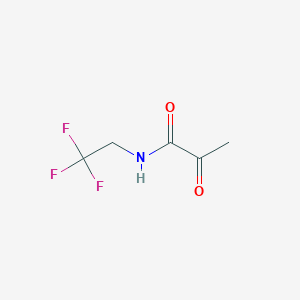

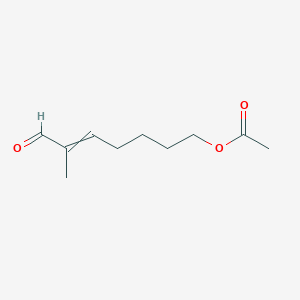
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phosphonic acid](/img/structure/B12576680.png)
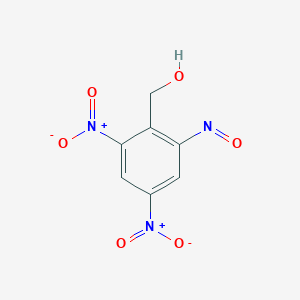
![8-Oxa-3-azabicyclo[3.2.1]octane-3-acetonitrile](/img/structure/B12576686.png)
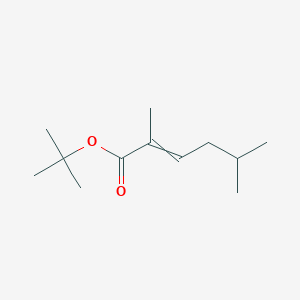

![(2S)-2-[(4-Methoxyphenyl)methyl]piperazine](/img/structure/B12576708.png)
![2-Phenyl-4-(7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)quinoline](/img/structure/B12576715.png)
